molecular formula C12H9Cl2NO2 B1607598 1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone CAS No. 266679-19-0

1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone

Cat. No. B1607598
CAS RN: 266679-19-0
M. Wt: 270.11 g/mol
InChI Key: VWECBLGTBWWGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,3-dichlorophenyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring and the attached groups. The 2,3-dichlorophenyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the isoxazole ring could contribute to its chemical stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

1-[3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)8-4-3-5-9(13)11(8)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWECBLGTBWWGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372590
Record name 1-[3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone

CAS RN

266679-19-0
Record name 1-[3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.